molecular formula C19H24Cl2O7 B1254858 Centaurepensin

Centaurepensin

Cat. No. B1254858
M. Wt: 435.3 g/mol
InChI Key: NUVAJKJDTZTFLK-ONCJGSTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Centaurepensin is a natural product found in Rhaponticum serratuloides and Centaurea glastifolia with data available.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Centaurepensin, also known as chlorohyssopifolin A, has been identified as having significant antimicrobial and antiviral activities. A study conducted on Centaurea solstitialis L. ssp. solstitialis found that centaurepensin, along with other sesquiterpene lactones, displayed remarkable antibacterial activity against isolated strains of bacteria and significant activity against DNA viruses, comparable to reference compounds like acyclovir (Ozçelik, Gürbüz, Karaoğlu, & Yeşilada, 2009).

Chemical Configuration

Research into the absolute configuration of centaurepensin reveals its structure and stereochemistry, crucial for understanding its biochemical interactions and potential therapeutic applications. The correlation between its structure and lactones like acroptilin and repin suggests the cis fusion of rings A and B, which is significant for its chemical properties (González et al., 1976).

Bioactive Compounds in Medicine

Centaurepensin is part of a larger group of bioactive compounds found in plants like Centaurium, which are known for their medicinal properties. These compounds, including terpenoids and phenolics, are being explored for their potential in treating various health issues like diabetes, cancer, and cardiovascular diseases (Šiler & Mišić, 2016).

Phytochemical Analysis

Phytochemical analysis of plants like Centaurea glastifolia has identified centaurepensin among other guaianolides, contributing to the understanding of the plant's chemical profile and potential for therapeutic use (Öksüz & Topçu, 1994).

Role in Neurotoxicity

Studies have investigated the role of centaurepensin in conditions like equine nigrostriatal encephalomalacia (ENE), a Parkinson-like disorder in horses. This research is crucial for understanding the neurotoxic effects of this compound and its potential implications for human health (Robles et al., 1997).

properties

Product Name

Centaurepensin

Molecular Formula

C19H24Cl2O7

Molecular Weight

435.3 g/mol

IUPAC Name

[(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C19H24Cl2O7/c1-8-4-11(27-17(24)18(3,25)6-20)13-9(2)16(23)28-15(13)14-10(8)5-12(22)19(14,26)7-21/h10-15,22,25-26H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18+,19+/m0/s1

InChI Key

NUVAJKJDTZTFLK-ONCJGSTBSA-N

Isomeric SMILES

C[C@@](CCl)(C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(CCl)O)O)O

Canonical SMILES

CC(CCl)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O

synonyms

chlorohyssopifolin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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